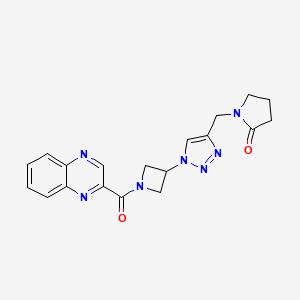
1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H19N7O2 and its molecular weight is 377.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents
Compounds containing the quinoxaline moiety, especially those with azetidinyl groups, have been identified for their potent antibacterial properties. For instance, Fujita et al. (1998) reported on the synthesis and antibacterial activity of 7-(2-aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids, demonstrating enhanced activity against various bacterial strains. These compounds leverage the quinoxaline core structure for their activity, suggesting that derivatives such as the one could offer promising antibacterial capabilities (Fujita, Chiba, Tominaga, & Hino, 1998).
Anticancer Activity
Quinoline and its derivatives, including those with complex substituents similar to the compound of interest, are recognized for their potential in cancer drug discovery. Solomon and Lee (2011) reviewed the role of quinoline as a privileged scaffold in cancer drug discovery, highlighting its efficacy in inhibiting key cancer-related pathways. This underscores the potential research applications of complex quinoline derivatives in oncology (Solomon & Lee, 2011).
Antimicrobial Activity
Research on novel quinoline, chromene, pyrazole derivatives bearing triazolopyrimidine moiety, including Abu‐Hashem and Gouda's (2017) work, has shown significant antimicrobial effects. The structural complexity and presence of multiple heterocyclic frameworks in these compounds contribute to their antimicrobial efficacy, indicating the broader antimicrobial potential of related compounds (Abu‐Hashem & Gouda, 2017).
Chemical Synthesis and Organic Chemistry Applications
In the realm of organic synthesis, compounds featuring azetidinyl and quinoxaline groups are valuable for constructing complex molecular architectures. For example, Hemming et al. (2014) explored intramolecular azide to alkene cycloadditions for creating pyrrolobenzodiazepines and azetidino-benzodiazepines, demonstrating the synthetic utility of azetidinone-substituted alkenes in generating pharmacologically relevant structures. This suggests that compounds with similar features could be used in designing new synthetic routes or as intermediates in medicinal chemistry (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).
特性
IUPAC Name |
1-[[1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c27-18-6-3-7-24(18)9-13-10-26(23-22-13)14-11-25(12-14)19(28)17-8-20-15-4-1-2-5-16(15)21-17/h1-2,4-5,8,10,14H,3,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCVRAWEKPCEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
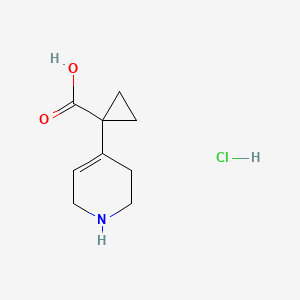

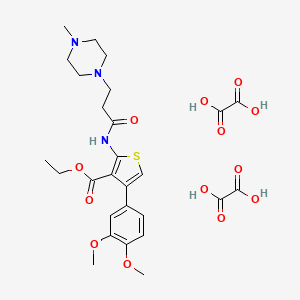
![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)
![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)

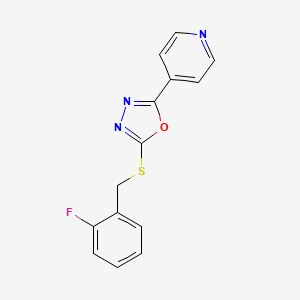


![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)
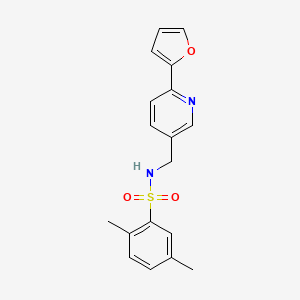
![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)
![2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2929326.png)
